molecular formula C13H8Cl2O B14009746 2,7-Dichloro-9h-fluoren-9-ol CAS No. 7012-24-0

2,7-Dichloro-9h-fluoren-9-ol

Cat. No.: B14009746
CAS No.: 7012-24-0
M. Wt: 251.10 g/mol
InChI Key: WKWQWJZQAJVZMF-UHFFFAOYSA-N
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Description

2,7-Dichloro-9h-fluoren-9-ol is a chemical compound belonging to the fluorene family. Fluorene derivatives have been widely studied for their diverse applications in synthetic and medical fields. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position on the fluorene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-9h-fluoren-9-ol typically involves the chlorination of fluorene followed by hydroxylation. One common method includes the reaction of fluorene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 7 positions. Subsequent hydroxylation at the 9 position can be achieved using various oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-9h-fluoren-9-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dichloro-9h-fluoren-9-ol has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,7-Dichloro-9h-fluoren-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a precursor for various synthetic applications .

Properties

CAS No.

7012-24-0

Molecular Formula

C13H8Cl2O

Molecular Weight

251.10 g/mol

IUPAC Name

2,7-dichloro-9H-fluoren-9-ol

InChI

InChI=1S/C13H8Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H

InChI Key

WKWQWJZQAJVZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)O

Origin of Product

United States

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